(4-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride
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Overview
Description
(4-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C6H7BrClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination and fluorination of pyridine, followed by the introduction of a methanamine group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (4-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, (4-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities. It can be used in the design of new drugs and bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
- (6-Fluoropyridin-2-yl)methanamine hydrochloride
- (6-Bromopyridin-2-yl)methanamine hydrochloride
- (2-Fluoropyridin-4-yl)methanamine hydrochloride
Comparison: Compared to these similar compounds, (4-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring
Properties
Molecular Formula |
C6H7BrClFN2 |
---|---|
Molecular Weight |
241.49 g/mol |
IUPAC Name |
(4-bromo-6-fluoropyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-1-5(3-9)10-6(8)2-4;/h1-2H,3,9H2;1H |
InChI Key |
WYBQGTNNOLPLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)F)Br.Cl |
Origin of Product |
United States |
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